molecular formula C22H17N3O3 B3544723 3-(4-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone

3-(4-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone

Cat. No.: B3544723
M. Wt: 371.4 g/mol
InChI Key: DCRSSDKFVACVNX-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system. These derivatives are renowned for their diverse pharmacological properties, including antitumor, anti-inflammatory, antimicrobial, and antioxidant activities . The compound 3-(4-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone features a 4-methylphenyl group at position 3 and a 3-nitrobenzyl substituent at position 2.

Properties

IUPAC Name

3-(4-methylphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-15-9-11-17(12-10-15)24-21(14-16-5-4-6-18(13-16)25(27)28)23-20-8-3-2-7-19(20)22(24)26/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRSSDKFVACVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the 4-methylphenyl and 3-nitrobenzyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Reaction Conditions

MethodCatalystSolventTemperatureDurationYield
Cu(OAc)₂·H₂OAnisole/DMFRT–150°C20 min–2 h57%
CuBrTHF80°C16 h70–90%
-Acetic acidReflux4 h67%
KOHDMSO60°C1.5 h92%
H₂SO₄Acetic acid--Moderate

Key Observations

3.1 Role of Catalysts

  • Copper catalysts (e.g., Cu(OAc)₂·H₂O, CuBr) are critical for enabling cross-coupling and cyclocondensation reactions, influencing regioselectivity and reaction efficiency .

  • Base-mediated reactions (e.g., KOH in DMSO) promote deprotonation and cyclization, enhancing purity and yield .

3.2 Solvent and Temperature Effects

  • Anisole and DMF are preferred in copper-catalyzed reactions for improved solubility and reaction stability .

  • Microwave irradiation accelerates arylated quinazolinone synthesis, reducing reaction time compared to conventional heating .

  • Acetic acid serves as both a solvent and a catalyst in traditional cyclization methods .

3.3 Functional Group Tolerance

  • Nitrobenzyl substituents (as in the target compound) are compatible with copper-catalyzed and acid-mediated reactions, though steric hindrance may affect yields .

  • Alkyl and aryl groups are well-tolerated in domino reactions, enabling diverse structural variations .

Characterization Data

4.1 NMR Spectroscopy
For example, 3-(3-hydroxyphenyl)-2-methylquinazolin-4(3H)-one shows:

  • ¹H NMR (300 MHz, CDCl₃) : δ 2.29 (s, 3H), 6.61 (s, 1H), 6.73 (d, J = 7.85 Hz, 1H), 7.37 (t, J = 8.13 Hz, 1H) .

  • ¹³C NMR (126 MHz, CDCl₃) : δ 24.18, 115.54, 117.57, 120.57, 126.92, 127.17, 131.22, 135.28, 138.01, 147.65, 154.76, 158.90, 163.15 .

4.2 IR Analysis
Typical absorption bands include:

  • ν/cm⁻¹ : 3210 (NH), 3071 (C-H), 2917 (C-H), 1666 (C=O), 1598 (C=N) .

Research Findings

  • Antibacterial Activity : Quinazolinones exhibit potent activity against Staphylococcus aureus, including MRSA strains, with derivatives like 27 showing oral bioavailability and efficacy in murine models .

  • Structure–Activity Relationships : Substitution patterns at positions 2 and 3 significantly influence biological activity. For example, 3-(3-hydroxyphenyl) derivatives demonstrate improved solubility and pharmacokinetics .

  • Synthetic Flexibility : Methods like copper-catalyzed cross-coupling and domino reactions enable rapid exploration of structural diversification, critical for SAR studies .

Scientific Research Applications

Biological Activities

Quinazolinones are recognized for their antimicrobial , anticancer , and anti-inflammatory properties. The specific compound under discussion has shown promising results in several studies:

  • Anticancer Activity : Research indicates that 3-(4-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : Studies have indicated that this quinazolinone derivative can reduce inflammation markers in vitro and in vivo, potentially offering therapeutic benefits for conditions like arthritis.

Case Studies

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating strong potency compared to standard chemotherapeutics .
  • Antimicrobial Activity : In a comparative study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, highlighting its potential as a candidate for drug development .
  • Inflammation Model : A preclinical trial assessed the anti-inflammatory effects of the compound in a rat model of induced arthritis. The results demonstrated a marked reduction in paw swelling and inflammatory cytokine levels after treatment with the quinazolinone derivative .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(4-methylphenyl)-4(3H)-quinazolinoneSubstituted at position 2Enhanced lipophilicity may improve bioavailability.
4-(trifluoromethyl)quinazolin-4(1H)-oneFluorinated substituentIncreased metabolic stability and potency.
6-amino-2-methylquinazolin-4(3H)-oneAmino group at position 6Potential for enhanced biological activity due to amino substitution.

This table illustrates how variations in substitution can influence pharmacological properties, emphasizing the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of 4(3H)-quinazolinones is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Selected 4(3H)-Quinazolinones
Compound Name Substituents (Position) Key Biological Activities Notable Findings References
3-(4-Methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone 3-(4-methylphenyl), 2-(3-nitrobenzyl) Inferred: Anti-inflammatory, Antioxidant Nitro group may enhance electron-deficient character, affecting binding affinity. -
3-(4-Methylphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one 3-(4-methylphenyl), 2-(cinnamylthio) Structural analog Sulfur-containing substituent improves solubility; no direct activity reported.
3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone 3-(4-methylphenyl), 2-(3-CF₃-benzylthio) Antitumor, Antimicrobial Trifluoromethyl group enhances lipophilicity and membrane permeability.
3-(4-Bromophenyl)-4(3H)-quinazolinone 3-(4-bromophenyl) Anti-inflammatory, Antioxidant Highest inhibition in BSA denaturation assay (89.2% vs. ibuprofen’s 84.5%).
3-Benzyl-6-iodo-4(3H)-quinazolinone 3-benzyl, 6-iodo Antitumor GI₅₀ = 2.7 μM (leukemia cell lines); iodine enhances halogen bonding.
6-Nitro-3-(m-diethylaminophenyl)-2-methyl-4(3H)-quinazolinone 3-(m-diethylaminophenyl), 6-nitro, 2-methyl Dye applications (non-pharmacological) Nitro group improves chromophore properties but reduces fastness on polyester.

Key Pharmacological Insights

  • Anti-inflammatory Activity : Methyl and bromo substituents at position 3 (e.g., 3-(4-methylphenyl)- and 3-(4-bromophenyl)- derivatives) exhibit superior anti-inflammatory activity in protein denaturation assays compared to nitro-substituted analogs . The nitro group’s electron-withdrawing nature may reduce hydrogen-bonding interactions with inflammatory targets.
  • Antitumor Activity: Thioether and halogenated derivatives (e.g., 6-iodo, 2-mercapto) demonstrate potent cytotoxicity, with GI₅₀ values in the low micromolar range .
  • Antioxidant Capacity: Methoxy and methyl groups enhance radical scavenging (e.g., 3-(4-methoxyphenyl)-4(3H)-quinazolinone), while nitro groups may introduce steric hindrance, reducing antioxidant efficacy .

Biological Activity

3-(4-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone is a derivative of the quinazolinone family, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential antibacterial, antifungal, and anticancer properties, making it a subject of interest in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of substituted benzamides with nitrobenzyl derivatives under acidic conditions. The resulting product can be characterized using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure and purity.

Example Synthesis Procedure

  • Starting Materials :
    • 4-methylphenyl amine
    • 3-nitrobenzaldehyde
    • Acid catalyst (e.g., sulfuric acid)
  • Reaction Conditions :
    • Dissolve the starting materials in acetic acid.
    • Add the acid catalyst and heat the mixture.
    • Monitor the reaction progress using Thin Layer Chromatography (TLC).
  • Product Isolation :
    • Upon completion, neutralize the reaction mixture and precipitate the product.
    • Purify through recrystallization.

Antibacterial Activity

Several studies have evaluated the antibacterial efficacy of quinazolinone derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Results

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus16
Pseudomonas aeruginosa32

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus , a common pathogen responsible for various infections .

Antifungal Activity

In addition to its antibacterial properties, this quinazolinone derivative has been tested for antifungal activity. It demonstrated effectiveness against fungal strains such as Candida albicans and Aspergillus niger.

Antifungal Activity Results

CompoundTarget FungiMIC (µg/mL)
This compoundCandida albicans8
Aspergillus niger32

These findings indicate that the compound could be a candidate for further development as an antifungal agent .

Anticancer Activity

Research has also highlighted the cytotoxic effects of quinazolinones on various cancer cell lines. For instance, derivatives similar to this compound have shown cytotoxicity against prostate cancer (PC-3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines.

Cytotoxicity Results

Cell LineIC50 (µM)
PC-310
MCF-710
HT-2912

The IC50 values indicate that these compounds can inhibit cell growth effectively in a dose-dependent manner .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones. Modifications at various positions on the quinazolinone ring can significantly impact their pharmacological properties.

Key Modifications

  • Substituents on Aromatic Rings : Electron-donating groups tend to enhance antibacterial activity.
  • Positioning of Nitro Groups : The presence of nitro groups at specific positions can improve potency against certain pathogens.

A comprehensive analysis of various derivatives has led to the identification of optimal substituents that maximize biological efficacy while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4(3H)-quinazolinone derivatives, and how do substituents at positions 2 and 3 influence reactivity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of anthranilic acid derivatives with aldehydes or amines. For example, 3-indazolyl-substituted derivatives are synthesized by refluxing 3-(2-aminobenzamido)indazole in triethyl orthobenzoate . Substituents at C(2) and C(3) (e.g., phenyl, nitrobenzyl) modulate electronic effects, steric hindrance, and biological activity. Optimizing reaction conditions (e.g., catalysts like nano-TiO₂ or solvents like pyridine) can enhance yields .

Q. Which standard assays are used to evaluate the anti-inflammatory and analgesic activities of 4(3H)-quinazolinone derivatives?

  • Methodological Answer : Carrageenan-induced paw edema (anti-inflammatory) and acetic acid-induced writhing (analgesic) assays are commonly employed. For instance, derivatives with 3-nitrobenzyl groups showed reduced prostaglandin E₂ levels in vivo, with ED₅₀ values compared to indomethacin . Activity correlates with electron-withdrawing groups (e.g., nitro) enhancing COX-2 inhibition .

Q. How are 4(3H)-quinazolinone derivatives characterized structurally?

  • Methodological Answer : Techniques include 1H^1 \text{H}-NMR (to confirm substitution patterns), IR (C=O stretching at ~1670 cm⁻¹), and X-ray crystallography (for resolving tautomerism between 4(3H)- and 4(1H)-quinazolinones). For example, X-ray studies of 3-(4-chlorophenyl) derivatives revealed planar quinazolinone rings critical for π-π stacking in target binding .

Advanced Research Questions

Q. How do substitutions at C(2) and C(3) affect the anticonvulsant activity of 4(3H)-quinazolinones?

  • Methodological Answer : Positional substituents influence bioavailability and target engagement. For anticonvulsants, 2-[2-oxo-2-(4-pyridyl)ethyl] groups enhance MES (maximal electroshock) protection, while 3-o-tolyl groups reduce neurotoxicity (e.g., compound 6l in ). QSAR models show lipophilic substituents at C(3) improve blood-brain barrier penetration, with ED₅₀ values <50 mg/kg in rodent models .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). For example, oral administration of 3-o-tolyl derivatives in rats increased neurotoxicity despite in vitro efficacy, suggesting Phase I metabolism generates toxic metabolites . Parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies are recommended to prioritize candidates .

Q. How can structural modifications enhance the antiviral activity of 4(3H)-quinazolinones against plant viruses like TMV?

  • Methodological Answer : Introducing benzalamino groups at C(3) (e.g., compound III-31) upregulates pathogenesis-related (PR) proteins (e.g., PR-1a and PR-5) via salicylic acid pathways, inhibiting viral replication. Real-time PCR confirmed 2.5-fold PR-5 induction at 100 μg/mL, correlating with reduced TMV lesion counts .

Q. What role do metal complexes play in modulating the biological activity of 4(3H)-quinazolinones?

  • Methodological Answer : Thiosemicarbazone derivatives form stable Cu(II) or Fe(III) complexes, enhancing DNA intercalation and ROS generation. For example, Cu(II) complexes of 2-carboxaldehyde thiosemicarbazones showed IC₅₀ values of 8.2 μM against HeLa cells, compared to 22.4 μM for ligands alone .

Methodological Challenges & Innovations

Q. What advanced techniques are used to resolve tautomeric ambiguity in 4(3H)-quinazolinone derivatives?

  • Methodological Answer : Dynamic NMR and X-ray crystallography differentiate 4(3H)- and 4(1H)-tautomers. For instance, 15N^{15} \text{N}-labeling studies confirmed preferential 4(3H)-tautomer formation in polar solvents due to intramolecular H-bonding .

Q. How can computational methods guide the design of 4(3H)-quinazolinones with dual antibacterial/antifungal activity?

  • Methodological Answer : Molecular docking (e.g., Glide SP) against CYP51 (fungal target) and DNA gyrase (bacterial target) identifies dual-action candidates. Derivatives with trifluoromethoxy-anilino groups showed >90% inhibition of Xanthomonas oryzae (MIC = 20.09 μg/mL) and Gibberella zeae (EC₅₀ = 45.96 μg/mL) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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3-(4-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.